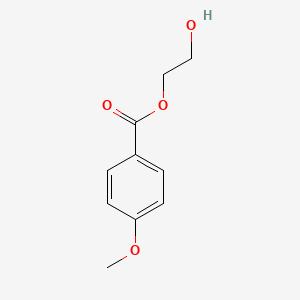
Benzoic acid, 4-methoxy-, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methoxy-, 2-hydroxyethyl ester is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-hydroxyethyl alcohol, and the benzene ring is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2-hydroxyethyl ester typically involves the esterification of 4-methoxybenzoic acid with 2-hydroxyethyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors and heterogeneous catalysts to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: The major products include 4-methoxybenzoic acid and 2-hydroxyethyl aldehyde.
Reduction: The major products include 4-methoxybenzyl alcohol and 2-hydroxyethyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as 4-nitrobenzoic acid derivatives for nitration.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 2-hydroxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 2-hydroxyethyl ester involves its interaction with specific molecular targets and pathways. The methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Benzoic acid, 4-methoxy-, 2-hydroxyethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, ethyl ester: This compound has an ethyl group instead of a 2-hydroxyethyl group, resulting in different physical and chemical properties.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound has additional methyl and hydroxy groups, leading to variations in reactivity and applications.
4-Methoxybenzoic acid: This compound lacks the ester group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
64330-80-9 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxyethyl 4-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
QKKQKNBSVKMOPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















